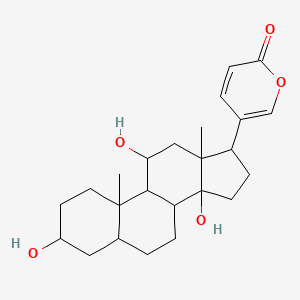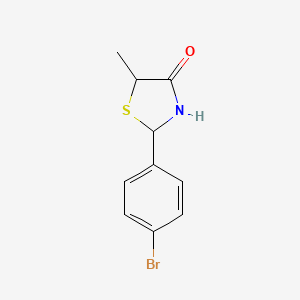![molecular formula C21H21ClN4O3S2 B12457910 N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B12457910.png)
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{5-[(2-{[2-(4-clorofenoxi)etil]amino}-2-oxoetil)sulfanil]-1,3,4-tiadiazol-2-il}-3-fenilpropanamida” es un compuesto orgánico sintético que pertenece a la clase de derivados de tiadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “N-{5-[(2-{[2-(4-clorofenoxi)etil]amino}-2-oxoetil)sulfanil]-1,3,4-tiadiazol-2-il}-3-fenilpropanamida” generalmente implica múltiples pasos:
Formación del núcleo de tiadiazol: El núcleo de 1,3,4-tiadiazol se puede sintetizar mediante la ciclización de tiosemicarbazida con ácidos carboxílicos apropiados o sus derivados en condiciones ácidas.
Unión de sustituyentes: El grupo 4-clorofenoxietilo se puede introducir mediante reacciones de sustitución nucleofílica, donde el núcleo de tiadiazol reacciona con haluros de 4-clorofenoxietilo en presencia de una base.
Formación de amida: El paso final implica la formación del enlace amida haciendo reaccionar el derivado de tiadiazol con ácido 3-fenilpropanoico o sus derivados activados (por ejemplo, cloruros de ácido) en presencia de agentes de acoplamiento como EDCI o DCC.
Métodos de producción industrial
La producción industrial de tales compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de reactivos de alta pureza, temperaturas de reacción controladas y técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tiadiazol, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos potencialmente en alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución aromática electrófila, introduciendo varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄).
Sustitución: Electrófilos como halógenos (Cl₂, Br₂) o agentes de nitración (HNO₃) en presencia de catalizadores.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
El compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones químicas, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de tiadiazol a menudo se exploran por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. La presencia del grupo 4-clorofenoxietilo y el anillo de tiadiazol en el compuesto sugiere una posible actividad biológica.
Medicina
El compuesto puede investigarse por sus posibles aplicaciones terapéuticas, incluidas las de agente antiinflamatorio o anticancerígeno. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, tales compuestos se pueden utilizar como aditivos en la ciencia de los materiales, incluidos los polímeros y los recubrimientos, debido a su estabilidad y propiedades funcionales.
Mecanismo De Acción
El mecanismo por el cual “N-{5-[(2-{[2-(4-clorofenoxi)etil]amino}-2-oxoetil)sulfanil]-1,3,4-tiadiazol-2-il}-3-fenilpropanamida” ejerce sus efectos depende de su interacción con objetivos moleculares específicos. El anillo de tiadiazol puede interactuar con enzimas o receptores, inhibiendo potencialmente su actividad. La estructura del compuesto le permite encajar en sitios de unión, interrumpiendo los procesos biológicos normales.
Comparación Con Compuestos Similares
Compuestos similares
- N-{5-[(2-{[2-(4-metoxifenoxi)etil]amino}-2-oxoetil)sulfanil]-1,3,4-tiadiazol-2-il}-3-fenilpropanamida
- N-{5-[(2-{[2-(4-fluorofenoxi)etil]amino}-2-oxoetil)sulfanil]-1,3,4-tiadiazol-2-il}-3-fenilpropanamida
Singularidad
La presencia del grupo 4-clorofenoxietilo distingue a “N-{5-[(2-{[2-(4-clorofenoxi)etil]amino}-2-oxoetil)sulfanil]-1,3,4-tiadiazol-2-il}-3-fenilpropanamida” de sus análogos. Este sustituyente puede influir significativamente en la actividad biológica y la reactividad química del compuesto, lo que lo hace único entre los derivados de tiadiazol similares.
Propiedades
Fórmula molecular |
C21H21ClN4O3S2 |
|---|---|
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
N-[5-[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H21ClN4O3S2/c22-16-7-9-17(10-8-16)29-13-12-23-19(28)14-30-21-26-25-20(31-21)24-18(27)11-6-15-4-2-1-3-5-15/h1-5,7-10H,6,11-14H2,(H,23,28)(H,24,25,27) |
Clave InChI |
CFWRLRMJRUOUHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12457831.png)
![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B12457840.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide](/img/structure/B12457843.png)

![Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12457858.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12457862.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12457878.png)
![4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12457885.png)
![3-chloro-6-methoxy-N'-[(4-nitrophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B12457888.png)


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457900.png)
